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molecular formula C8H8O2 B1329341 2-Hydroxy-5-methylbenzaldehyde CAS No. 613-84-3

2-Hydroxy-5-methylbenzaldehyde

Cat. No. B1329341
M. Wt: 136.15 g/mol
InChI Key: ILEIUTCVWLYZOM-UHFFFAOYSA-N
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Patent
US08524715B2

Procedure details

Prepared by the method of example 1 part (d) using 2-hydroxy-5-methyl-benzaldehyde to give the title compound.
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:16]=[CH:15][C:5]([O:6][CH2:7][C:8]([O:10]C(C)(C)C)=[O:9])=[C:4]([CH2:17][OH:18])[CH:3]=1.O[C:20]1C=CC(C)=CC=1C=O>>[CH:17]([C:4]1[CH:3]=[C:2]([CH3:20])[CH:16]=[CH:15][C:5]=1[O:6][CH2:7][C:8]([OH:10])=[O:9])=[O:18]

Inputs

Step One
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(OCC(=O)OC(C)(C)C)C=C1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(OCC(=O)O)C=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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